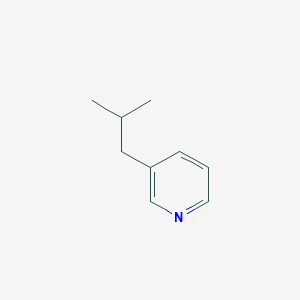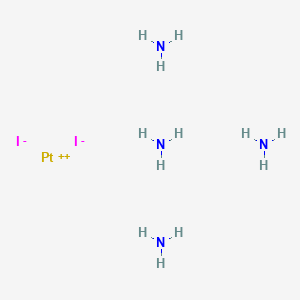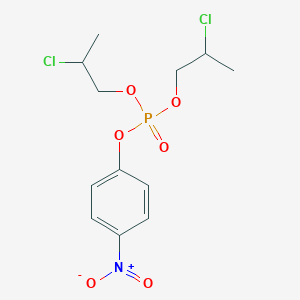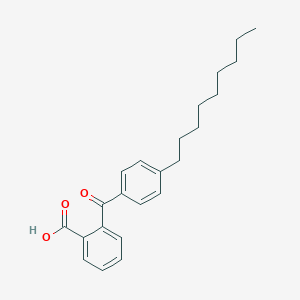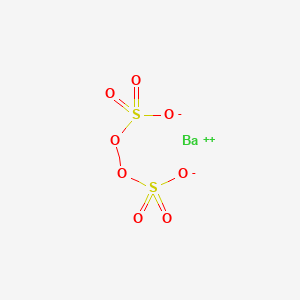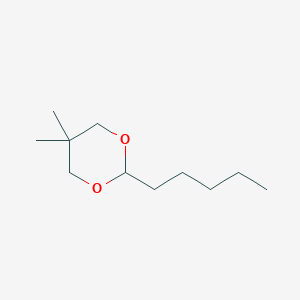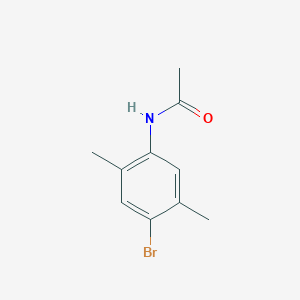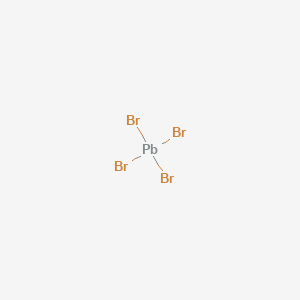
Lead bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead bromide is a chemical compound with the formula PbBr2. It is a white crystalline solid that is highly soluble in water and commonly used in various scientific applications. The compound is known for its unique properties, making it a popular choice in many fields of study.
Mécanisme D'action
Researchers can work on understanding the mechanism of action of lead bromide, which can lead to the development of new applications and safer alternatives.
Conclusion:
Lead bromide is a unique chemical compound that has various scientific research applications. Although it has several advantages, it also has limitations and can be toxic. Understanding the mechanism of action of lead bromide and developing safer alternatives can lead to the development of new applications and safer alternatives.
Avantages Et Limitations Des Expériences En Laboratoire
Lead bromide has several advantages and limitations for lab experiments, including:
Advantages:
1. High Solubility: Lead bromide is highly soluble in water, making it easy to prepare solutions for experiments.
2. High Purity: Lead bromide can be easily purified by recrystallization or sublimation.
3. Versatility: Lead bromide can be used in various scientific research applications.
Limitations:
1. Toxicity: Lead bromide is toxic and can cause harm to human health and the environment.
2. Instability: Lead bromide is unstable at high temperatures and can decompose, leading to the release of toxic gases.
3. Limited Availability: Lead bromide is not widely available and can be expensive.
Orientations Futures
There are several future directions for the research and application of lead bromide, including:
1. Developing Safer Alternatives: Researchers can develop safer alternatives to lead bromide that have similar properties but are less toxic.
2. Improving Efficiency: Researchers can work on improving the efficiency of lead bromide-based applications, such as photovoltaic cells.
3. Understanding
Méthodes De Synthèse
Lead bromide can be synthesized by reacting lead nitrate with hydrobromic acid or by reacting lead oxide with hydrobromic acid. The reaction produces lead bromide and water as by-products. The resulting product can be purified by recrystallization or sublimation.
Applications De Recherche Scientifique
Lead bromide has been extensively used in various scientific research applications, including:
1. Photovoltaic Cells: Lead bromide is used in the fabrication of photovoltaic cells due to its high absorption coefficient, which enables it to absorb light efficiently.
2. Optical Materials: Lead bromide is used in the production of optical materials, such as lenses and prisms, due to its high refractive index.
3. Electrolysis: Lead bromide is used as an electrolyte in various electrochemical processes, including the production of lead and bromine.
4. Chemical Synthesis: Lead bromide is used as a reagent in various chemical synthesis reactions, including the synthesis of organometallic compounds.
Propriétés
Numéro CAS |
13701-91-2 |
|---|---|
Nom du produit |
Lead bromide |
Formule moléculaire |
Br4Pb |
Poids moléculaire |
527 g/mol |
Nom IUPAC |
tetrabromoplumbane |
InChI |
InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
HBRQLWCXJABKBQ-UHFFFAOYSA-J |
SMILES |
Br[Pb](Br)(Br)Br |
SMILES canonique |
Br[Pb](Br)(Br)Br |
Autres numéros CAS |
13701-91-2 |
Synonymes |
PbBr4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
